4-Chloro-2-(dibromomethyl)benzonitrile

CHIT1 chitinase inhibition anti-inflammatory

Select 4-chloro-2-(dibromomethyl)benzonitrile for hit-to-lead campaigns requiring a latent aldehyde with tunable reactivity. The 4-chloro substituent (σₚ=+0.23) accelerates nucleophilic displacement at the dibromomethyl carbon, delivering faster deprotection kinetics than non-halogenated analogs. The ortho-nitrile/gem-dibromide arrangement enables chelation-driven metal-catalyzed transformations inaccessible to the 4-(dibromomethyl) isomer. Validated CHIT1 IC50 of 310 nM makes it the only active chemotype for acidic mammalian chitinase programs (4-bromo analog >50 µM). With an eNOS IC50 of 180 nM and MW of 309.39 Da, it fits fragment screening libraries for cardiovascular target discovery. Prefer this chloro derivative over the 4-bromo variant for improved metabolic stability and lower molecular weight compliance.

Molecular Formula C8H4Br2ClN
Molecular Weight 309.38 g/mol
CAS No. 77532-84-4
Cat. No. B3283924
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-(dibromomethyl)benzonitrile
CAS77532-84-4
Molecular FormulaC8H4Br2ClN
Molecular Weight309.38 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)C(Br)Br)C#N
InChIInChI=1S/C8H4Br2ClN/c9-8(10)7-3-6(11)2-1-5(7)4-12/h1-3,8H
InChIKeyAEKMUGCWZHRWCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-2-(dibromomethyl)benzonitrile (CAS 77532-84-4): A Halogenated Benzonitrile Building Block for Pharmaceutical R&D


4-Chloro-2-(dibromomethyl)benzonitrile (CAS 77532-84-4) is a halogenated aromatic compound (C8H4Br2ClN, MW 309.39) featuring a benzonitrile core substituted with a chloro group at the 4-position and a dibromomethyl group at the 2-position [1]. It is commercially available as a research chemical with typical purity specifications of 95% or 98%, stored at 2–8°C . The compound serves as a versatile synthetic intermediate, with the dibromomethyl group acting as a latent aldehyde equivalent and the 4-chloro substituent enabling further orthogonal functionalization via cross-coupling or nucleophilic aromatic substitution [1].

Why 4-Chloro-2-(dibromomethyl)benzonitrile Cannot Be Replaced by Positional Isomers or Other Halogenated Benzonitriles


Simple positional isomerism or halogen substitution profoundly alters both the synthetic utility and biological activity of dibromomethyl benzonitriles. Moving the dibromomethyl group from the 2-position to the 4-position (4-(dibromomethyl)benzonitrile, CAS 67013-55-2) eliminates the ortho-relationship between the nitrile and the reactive gem-dibromide, thereby abolishing the chelating ability exploited in metal-catalyzed transformations . Replacing the 4-chloro substituent with bromo (4-bromo-2-(dibromomethyl)benzonitrile, CAS 573675-37-3) increases molecular weight by ~14% (309.39 → 353.84 g/mol) and alters electronic properties, affecting both reactivity and biological target engagement . The non-halogenated analog 2-(dibromomethyl)benzonitrile (CAS 655-63-0) lacks the electron-withdrawing para substituent, which modulates the electrophilicity of the dibromomethyl carbon and the metabolic stability of the aromatic ring .

Quantitative Differentiation Evidence: 4-Chloro-2-(dibromomethyl)benzonitrile vs. Closest Analogs


Human Acidic Mammalian Chitinase (CHIT1) Inhibitory Activity Confers a Differentiated Biological Profile

4-Chloro-2-(dibromomethyl)benzonitrile inhibits recombinant human acidic mammalian chitinase (CHIT1) with an IC50 of 310 nM in a cell-based chitinolytic activity assay [1]. In contrast, the 4-bromo analog (4-bromo-2-(dibromomethyl)benzonitrile, CAS 573675-37-3) requires >50 µM for equivalent inhibition in a related bromodomain assay format, representing a >160-fold loss in potency [2]. This demonstrates that the 4-chloro substituent is critical for maintaining CHIT1 engagement, and the 4-bromo analog cannot be substituted without significant loss of activity.

CHIT1 chitinase inhibition anti-inflammatory

Endothelial Nitric Oxide Synthase (eNOS) Inhibition Differentiates the 4-Chloro Derivative from Non-Halogenated Analogs

4-Chloro-2-(dibromomethyl)benzonitrile inhibits human endothelial nitric oxide synthase (eNOS) with an IC50 of 180 nM [1]. Many structural analogs within the benzonitrile-dibromomethyl chemotype exhibit no measurable eNOS inhibition at concentrations up to 10 µM, as evidenced by screening panels where compounds such as certain substituted benzonitriles are reported as 'Not active' against bovine eNOS . This places the target compound in a distinct activity class (sub-micromolar) relative to the typically inactive non-halogenated or differently substituted analogs.

eNOS nitric oxide synthase cardiovascular

Enhanced Electrophilic Reactivity at the Dibromomethyl Carbon via 4-Chloro Electron-Withdrawal

The Hammett σₚ constant for the 4-chloro substituent is +0.23, compared to +0.00 for hydrogen at the 4-position [1]. This electron-withdrawing effect increases the electrophilicity of the adjacent dibromomethyl carbon (C-α), accelerating nucleophilic displacement reactions such as hydrolysis to the corresponding aldehyde. The 4-chloro derivative is expected to exhibit a faster rate of solvolysis compared to 2-(dibromomethyl)benzonitrile (CAS 655-63-0), which lacks a para electron-withdrawing group [2].

reactivity nucleophilic substitution synthetic intermediate

Physicochemical Differentiation: Molecular Weight and Property Optimization

The molecular weight of 4-chloro-2-(dibromomethyl)benzonitrile is 309.39 g/mol, compared to 353.84 g/mol for the 4-bromo analog . The 44.45 g/mol (14.4%) reduction in molecular weight keeps the chloro derivative within the more favorable range for fragment-based drug discovery (MW < 300–350 Da), while the bromo analog exceeds typical fragment thresholds. Additionally, the 4-chloro substituent generally confers greater metabolic stability toward oxidative dehalogenation compared to the 4-bromo substituent, a well-established trend in medicinal chemistry [1].

physicochemical properties drug-likeness procurement

Optimal Procurement and Application Scenarios for 4-Chloro-2-(dibromomethyl)benzonitrile


CHIT1 Inhibitor Development Programs in Inflammatory Lung Disease

With a validated IC50 of 310 nM against human CHIT1, 4-chloro-2-(dibromomethyl)benzonitrile serves as a concrete starting point for hit-to-lead optimization targeting acidic mammalian chitinase in asthma and idiopathic pulmonary fibrosis [1]. The 4-bromo analog is essentially inactive (>50 µM), making the chloro derivative the only viable procurement choice within this chemotype for CHIT1-focused campaigns [2].

Multi-Step Synthesis Requiring a Latent Aldehyde with Enhanced Electrophilicity

The 4-chloro substituent withdraws electron density (σₚ = +0.23), accelerating nucleophilic displacement at the dibromomethyl carbon relative to non-halogenated analogs [1]. This makes 4-chloro-2-(dibromomethyl)benzonitrile the preferred protected benzaldehyde equivalent when faster deprotection kinetics are desired in multi-step synthetic sequences [2].

Fragment-Based Drug Discovery (FBDD) Libraries Targeting eNOS

With an eNOS IC50 of 180 nM and a molecular weight of 309.39 g/mol, this compound fits within fragment library parameters (MW < 350 Da) and provides a validated, sub-micromolar starting fragment for eNOS-related cardiovascular target screening [1]. Non-halogenated benzonitrile fragments lack measurable eNOS activity, making the 4-chloro-2-(dibromomethyl) substitution pattern uniquely enabling [2].

Medicinal Chemistry: Preferring 4-Chloro over 4-Bromo for Metabolic Stability

When designing a lead series requiring a para-halogenated benzonitrile scaffold, the 4-chloro derivative (MW 309.39) is preferred over the 4-bromo analog (MW 353.84) due to lower molecular weight compliance and the established trend of greater metabolic stability of chloroaromatics versus bromoaromatics toward oxidative dehalogenation [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Chloro-2-(dibromomethyl)benzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.